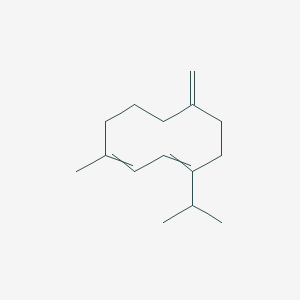
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene is a chemical compound known for its unique structure and properties It is a member of the cyclodecadiene family, characterized by a ten-membered ring with two double bonds
Preparation Methods
The synthesis of 1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of farnesyl diphosphate as a starting material can lead to the formation of this compound through a series of cyclization and rearrangement reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the double bonds, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene can be compared with other similar compounds, such as:
- 1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulen-1-ol
- 1-Methyl-5-methylidene-8-(propan-2-yl)cyclodeca-1,6-diene
- β-Cubebene
These compounds share structural similarities but differ in their specific chemical properties and applications
Properties
CAS No. |
73695-86-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1-methyl-7-methylidene-4-propan-2-ylcyclodeca-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h9,11-12H,3,5-8,10H2,1-2,4H3 |
InChI Key |
BDDRMCBOHRMFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(CCC(=C)CCC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















